

Application Notes and Protocols: Carbethopendecinium Bromide in Spectrophotometric Determination

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Compound of Interest

Compound Name: Carbethopendecinium bromide

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These application notes provide a detailed overview and experimental protocols for the use of **carbethopendecinium bromide** as a reagent in spectrophotometric determination methods. The primary application highlighted is the quantitative analysis of **carbethopendecinium bromide** itself through ion-pair extraction with acid dyes.

Principle of Determination

Carbethopendecinium bromide is a quaternary ammonium compound.[1] This cationic molecule can form ion-pair complexes with anionic dyes in an acidic medium. These complexes are typically colored and can be extracted into an immiscible organic solvent. The intensity of the color in the organic phase, which is directly proportional to the concentration of **carbethopendecinium bromide**, is then measured spectrophotometrically. This method provides a simple, cost-effective, and sensitive approach for the determination of **carbethopendecinium bromide** in various samples, including pharmaceutical preparations.[2]

Applications

The primary spectrophotometric application of **carbethopendecinium bromide** is its own quantification in pharmaceutical formulations, such as eye and nasal drops.[2] This is achieved by forming an ion-pair associate with an acid dye, which is then extracted and measured.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of **carbethopendecinium bromide** using different acid dyes.

Parameter	Method with Bromothymol Blue	Method with Methyl Orange
Analyte	Carbethopendecinium Bromide	Carbethopendecinium Bromide
Reagent	Bromothymol Blue	Methyl Orange
pH of Aqueous Phase	10	3
Extraction Solvent	Chloroform	Chloroform
Linear Range	1.10×10^{-5} to 6.10×10^{-5} mol/L	1.10×10^{-5} to 6.10×10^{-5} mol/L
Wavelength (λ_{max})	Not Specified	Not Specified
Molar Absorptivity	Not Specified	Not Specified
Sandell's Sensitivity	Not Specified	Not Specified
Limit of Detection	Not Specified	Not Specified
Stoichiometry	Not Specified	Not Specified

Note: Specific values for λ_{max} , Molar Absorptivity, Sandell's Sensitivity, Limit of Detection, and Stoichiometry were not available in the searched literature but are essential parameters for method validation.

Experimental Protocols

The following are detailed protocols for the spectrophotometric determination of **carbethopendecinium bromide** using bromothymol blue and methyl orange.

Method 1: Determination using Bromothymol Blue

a. Reagents and Solutions:

- Standard **Carbethopendecinium Bromide** Solution (1×10^{-3} M): Accurately weigh 42.25 mg of **carbethopendecinium bromide** and dissolve it in 100 mL of distilled water.
- Bromothymol Blue Solution (1×10^{-3} M): Accurately weigh 62.4 mg of bromothymol blue and dissolve it in 100 mL of ethanol.
- Buffer Solution (pH 10): Prepare a standard ammonia-ammonium chloride buffer solution.
- Chloroform: Analytical grade.

b. Experimental Procedure:

- Into a series of 50 mL separatory funnels, pipette aliquots (0.1, 0.2, 0.3, 0.4, 0.5, 0.6 mL) of the standard 1×10^{-3} M **carbethopendecinium bromide** solution.
- To each funnel, add 5 mL of the pH 10 buffer solution and 2 mL of the 1×10^{-3} M bromothymol blue solution.
- Add 10 mL of chloroform to each funnel.
- Shake the funnels vigorously for 2 minutes and then allow the layers to separate for 5 minutes.
- Carefully collect the organic (chloroform) layer into a 10 mL volumetric flask.
- Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λ_{\max}) against a reagent blank prepared in the same manner without the **carbethopendecinium bromide** solution.
- Plot a calibration curve of absorbance versus the concentration of **carbethopendecinium bromide**.

Method 2: Determination using Methyl Orange

a. Reagents and Solutions:

- Standard **Carbethopendecinium Bromide** Solution (1×10^{-3} M): Prepare as described in section 4.1.a.

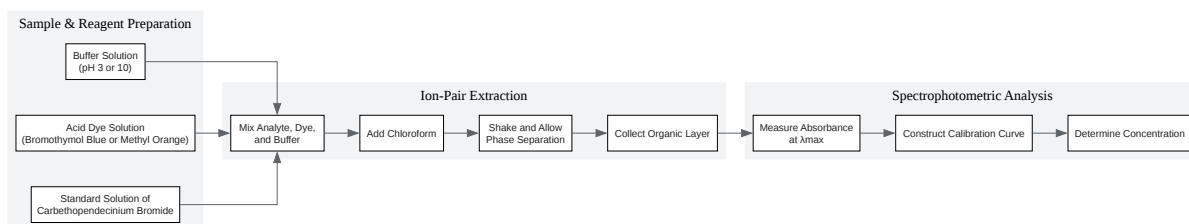
- Methyl Orange Solution (1×10^{-3} M): Accurately weigh 32.7 mg of methyl orange and dissolve it in 100 mL of distilled water.
- Buffer Solution (pH 3): Prepare a standard citrate-phosphate buffer solution.
- Chloroform: Analytical grade.

b. Experimental Procedure:

- Into a series of 50 mL separatory funnels, pipette aliquots (0.1, 0.2, 0.3, 0.4, 0.5, 0.6 mL) of the standard 1×10^{-3} M **carbethopendecinium bromide** solution.
- To each funnel, add 5 mL of the pH 3 buffer solution and 2 mL of the 1×10^{-3} M methyl orange solution.
- Add 10 mL of chloroform to each funnel.
- Shake the funnels vigorously for 2 minutes and allow the layers to separate for 5 minutes.
- Collect the organic (chloroform) layer into a 10 mL volumetric flask.
- Measure the absorbance of the organic layer at the λ_{max} against a reagent blank.
- Construct a calibration curve by plotting absorbance against the concentration of **carbethopendecinium bromide**.

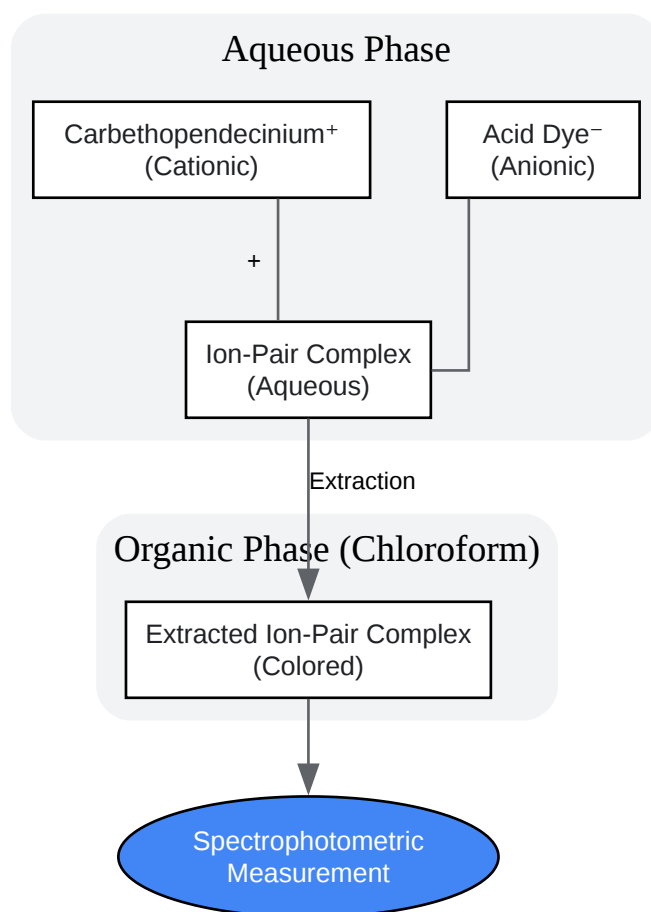
Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical principle.



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Caption: Experimental workflow for the spectrophotometric determination of **carbethopendecinium bromide**.



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Caption: Principle of ion-pair extraction for spectrophotometric analysis.

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References

- 1. Carbethopendecinium bromide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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